Sulfur-Containing Isoxazoles Exhibit Superior Lipophilicity Versus Oxygen Analogs: cLogP Comparison
The methylthio substituent at the 5-position confers significantly enhanced lipophilicity compared to oxygen-containing isoxazole derivatives. Class-level inference from isoxazole SAR studies indicates that sulfur-containing isoxazoles (thioethers) possess higher calculated LogP values than their oxygen analogs (ethers) [1]. This property is critical for membrane permeability and in vivo bioavailability in both agrochemical and pharmaceutical applications [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly reported; class inference |
| Comparator Or Baseline | Isoxazole ethers (oxygen analogs) |
| Quantified Difference | Sulfur substitution increases LogP (quantitative difference not available for specific compound) |
| Conditions | Class-level property inference based on heteroatom substitution effects |
Why This Matters
Higher lipophilicity enables better passive membrane diffusion, a critical selection criterion for compounds intended for in vivo biological testing.
- [1] Banerjee, A. K., et al. Synthesis and anthelmintic activity of 3-substituted 5-methylthio-isoxazoles. Arzneimittel-Forschung, 1994, 44(7), 863-866. View Source
